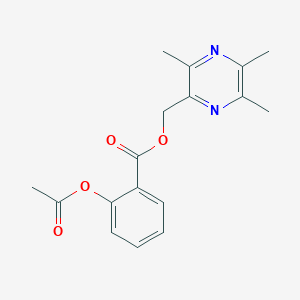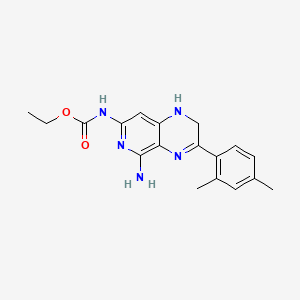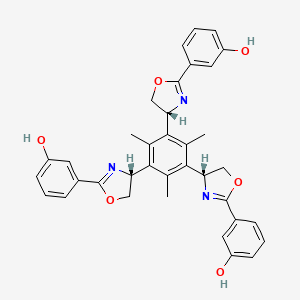![molecular formula C9H12N4O2 B15212103 2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol CAS No. 88713-45-5](/img/structure/B15212103.png)
2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol typically involves the formation of the triazolopyridine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave-assisted synthesis and mechanochemical methods are promising due to their efficiency and scalability. These methods reduce unwanted byproducts and eliminate the need for hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using agents like NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2
Reduction: NaBH4
Substitution: Various nucleophiles under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways. The compound binds to the active site of these enzymes, blocking their activity and thereby modulating the associated biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyridine core but lacks the methoxyethanol group.
2-Amino[1,2,4]triazolo[1,5-a]pyridine: Similar structure but different functional groups.
Uniqueness
2-((8-Amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy)ethanol is unique due to the presence of the methoxyethanol group, which enhances its solubility and potentially its biological activity. This functional group also allows for further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
88713-45-5 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-[(8-amino-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethanol |
InChI |
InChI=1S/C9H12N4O2/c10-7-2-1-3-13-9(7)11-8(12-13)6-15-5-4-14/h1-3,14H,4-6,10H2 |
InChI Key |
DXOXMGXGVYTNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)COCCO)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)




![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)

![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)

